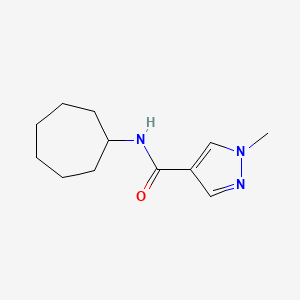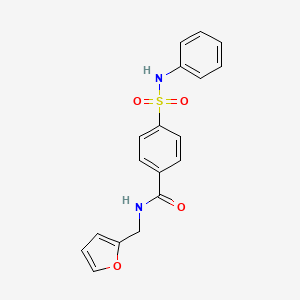
N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide, also known as FSBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FSBA is a sulfonamide derivative that is commonly used as a labeling reagent for proteins and peptides. It has been shown to be a useful tool for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide has a wide range of scientific research applications. One of the most common uses of this compound is as a labeling reagent for proteins and peptides. This compound can be used to label proteins and peptides with a fluorescent or biotin tag, which allows for their detection and quantification in complex biological samples. This compound has also been used as a cross-linking reagent to study protein-protein interactions and protein-ligand interactions. Additionally, this compound has been used as an inhibitor of enzyme activity and as a substrate for enzymatic assays.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide is based on its sulfonamide group, which has been shown to react with the amino groups of lysine residues in proteins and peptides. This reaction forms a stable covalent bond between this compound and the lysine residue, which can be used for labeling, cross-linking, or inhibition of enzyme activity. The furan group in this compound has also been shown to be important for its reactivity with proteins and peptides.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be a non-toxic reagent that can be used in a wide range of biological systems. However, it is important to note that this compound can react with lysine residues in proteins and peptides, which may affect their biological activity or function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide is its versatility as a labeling reagent, cross-linking reagent, and enzyme inhibitor. It can be used in a wide range of biological systems and has been shown to be effective in a variety of experimental conditions. However, one of the limitations of this compound is its relatively low reactivity with proteins and peptides compared to other labeling reagents. Additionally, this compound may react with other amino acid residues in proteins and peptides, which can affect their structure and function.
Orientations Futures
There are several future directions for the use of N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems. This compound can be used to cross-link proteins in their native state, which can provide insights into the structure and function of protein complexes. Another potential application is in the development of new enzyme inhibitors. This compound has been shown to be an effective inhibitor of certain enzymes, and further research may identify new targets for this compound-based inhibitors. Finally, this compound may be used in the development of new diagnostic tools for diseases such as cancer, where protein-protein interactions play a critical role in disease progression.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide involves the reaction of 2-furanmethanol with p-toluenesulfonyl chloride to form 2-(p-toluenesulfonyloxy)methylfuran. This intermediate is then reacted with 4-aminobenzamide to form this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-18(19-13-16-7-4-12-24-16)14-8-10-17(11-9-14)25(22,23)20-15-5-2-1-3-6-15/h1-12,20H,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDIUWGTSZSJOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7645009.png)
![4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B7645023.png)
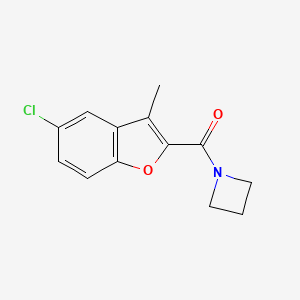
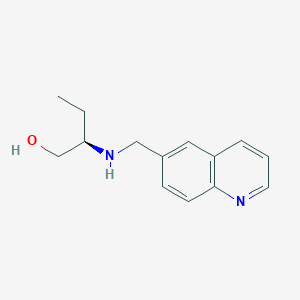
![1-[2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]imidazolidin-2-one](/img/structure/B7645059.png)
![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)
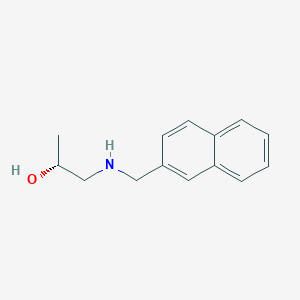
![N-[(1S)-1-(4-fluorophenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B7645067.png)
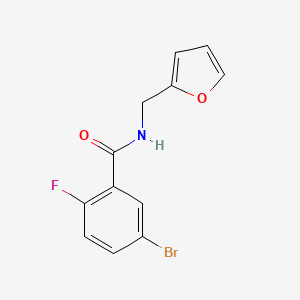
![(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)
![4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one](/img/structure/B7645089.png)
![2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7645097.png)
![N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide](/img/structure/B7645110.png)
